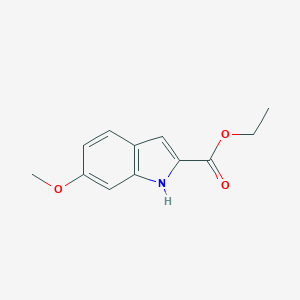

Ethyl 6-methoxy-1H-indole-2-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFAOIAKHGVBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346514 | |

| Record name | Ethyl 6-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15050-04-1 | |

| Record name | 1H-Indole-2-carboxylic acid, 6-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15050-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 6-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-methoxy-1H-indole-2-carboxylate, a heterocyclic compound belonging to the indole class, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in various biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its molecular characteristics, and available data on its synthesis, reactivity, and potential biological relevance. The information is presented to support research and development efforts in the fields of medicinal chemistry, pharmacology, and materials science.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals. The electronic properties and hydrogen-bonding capabilities of the indole nucleus make it a privileged structure for interacting with biological targets. The methoxy substituent at the 6-position and the ethyl carboxylate at the 2-position of the indole ring in this compound significantly influence its chemical reactivity, lipophilicity, and potential biological activity. This document aims to consolidate the available technical information on this compound to facilitate its use in research and drug development.

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of this compound is provided below. For comparative purposes, data for the parent carboxylic acid, 6-methoxy-1H-indole-2-carboxylic acid, is also included where available.

Table 1: Physicochemical Data for this compound and Related Compounds

| Property | This compound | 6-methoxy-1H-indole-2-carboxylic acid |

| CAS Number | 15050-04-1 | 16732-73-3 |

| Molecular Formula | C₁₂H₁₃NO₃ | C₁₀H₉NO₃ |

| Molecular Weight | 219.24 g/mol | 191.18 g/mol |

| Appearance | White solid[1] | Light pink solid[2] |

| Melting Point | Not available | 198-203 °C[2] |

| Boiling Point | Not available | 447.6 ± 25.0 °C (Predicted)[2] |

| Solubility | Not available | DMSO (Slightly)[2] |

| pKa | Not available | 4.54 ± 0.30 (Predicted)[2] |

| logP | Not available | Not available |

Note: Some data for the target compound are not yet publicly available. The data for the corresponding carboxylic acid is provided for estimation purposes.

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved through the esterification of 6-methoxy-1H-indole-2-carboxylic acid. A general procedure for this transformation is outlined below.

Experimental Protocol: Esterification of 6-methoxy-1H-indole-2-carboxylic acid

A common method for the synthesis of ethyl esters from carboxylic acids is the Fischer esterification.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxy-1H-indole-2-carboxylic acid (1.0 equivalent) in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

A specific, though less detailed, synthetic route is mentioned in a doctoral thesis, where this compound was prepared and described as a white solid.[1]

Reactivity

The reactivity of this compound is characteristic of the indole nucleus. The electron-donating methoxy group at the 6-position can influence the regioselectivity of electrophilic substitution reactions, which typically occur at the C3 position of the indole ring. The ester group at the C2 position is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

The indole nitrogen can undergo N-alkylation or N-acylation reactions. The ester can also be reduced to the corresponding alcohol or converted to other functional groups, providing a handle for further chemical modifications.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methoxy group, and several signals in the aromatic region corresponding to the protons on the indole ring. The NH proton of the indole will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl and methoxy groups, and the carbons of the bicyclic indole core.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic N-H stretching vibration for the indole amine, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and a strong C=O stretching absorption for the ester carbonyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (219.24 g/mol ).

Biological Activity and Potential Applications

Derivatives of 6-methoxyindole have shown a range of biological activities. Notably, some have been investigated as melatonin receptor ligands. Melatonin, a hormone primarily involved in regulating the sleep-wake cycle, exerts its effects through MT1 and MT2 receptors. The structural similarity of 6-methoxyindole derivatives to melatonin makes them interesting candidates for the development of novel agonists or antagonists for these receptors.

Furthermore, some indole derivatives have been explored as P-glycoprotein (P-gp) inhibitors. P-gp is an efflux pump that contributes to multidrug resistance in cancer by actively transporting a wide range of anticancer drugs out of tumor cells. Inhibiting P-gp can therefore enhance the efficacy of chemotherapy.

While specific biological data for this compound is not yet published, its structural features suggest that it could serve as a valuable scaffold for the design and synthesis of new therapeutic agents targeting these or other biological pathways.

Conclusion

This compound is a compound with significant potential for further investigation in medicinal chemistry and related fields. This guide has summarized the currently available information on its physicochemical properties, synthesis, and potential biological relevance. While there are gaps in the experimental data for this specific molecule, the provided information, drawn from related compounds and theoretical predictions, offers a solid foundation for researchers. Further experimental characterization of its properties and biological activities is warranted to fully explore its potential as a lead compound or a versatile building block in drug discovery.

References

"Ethyl 6-methoxy-1H-indole-2-carboxylate" CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6-methoxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates its chemical identifiers, physicochemical properties, synthesis methodologies, and available biological activity data.

Core Identifiers and Properties

This compound is a key intermediate in the synthesis of various biologically active molecules. Its fundamental identifiers and properties are summarized below.

| Identifier | Value |

| CAS Number | 15050-04-1[1] |

| Molecular Formula | C₁₂H₁₃NO₃ |

| IUPAC Name | This compound |

A comprehensive summary of physicochemical data is pending the acquisition of more specific experimental results.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established routes for indole ring formation, followed by esterification. The Reissert indole synthesis is a classical and reliable method for preparing benzene-substituted indole-2-carboxylates. This reaction typically involves the condensation of a 2-nitrotoluene derivative with diethyl oxalate in the presence of a base, followed by reductive cyclization of the resulting 2-nitrophenylpyruvate.

A common synthetic approach involves the esterification of the corresponding carboxylic acid, 6-methoxy-1H-indole-2-carboxylic acid.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

Consolidated spectroscopic data for this compound is crucial for its unambiguous identification and characterization. While a complete, verified dataset is not currently available, related structures provide expected spectral features.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methoxy group protons, and distinct aromatic protons of the indole ring system. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the ethyl group carbons, the methoxy carbon, and the carbons of the indole core. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ester, and C-O stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Researchers are advised to acquire and interpret their own analytical data for confirmation.

Biological Activity and Potential Applications

The biological activities of various indole derivatives have been extensively studied. While specific data for this compound is limited, the parent compound, 6-methoxy-1H-indole-2-carboxylic acid, has been identified as an antifungal metabolite produced by Bacillus toyonensis.[3][4] This suggests that derivatives, including the ethyl ester, may also possess interesting biological properties.

Furthermore, indole-2-carboxamides have been identified as a promising class of antituberculosis agents.[5] The core indole-2-carboxylate scaffold is a key pharmacophore in the development of new therapeutic agents.

Logical Relationship of Compound and its Potential Activity:

Caption: Relationship between the parent acid, the target ester, and its potential biological activities.

Further research is warranted to fully elucidate the biological profile of this compound, including its mechanism of action and potential therapeutic applications.

Safety and Handling

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[6]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and avoid breathing dust/fume/gas/mist/vapors/spray.[6]

Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

This document is intended for informational purposes only and does not constitute a substitute for professional scientific guidance or a comprehensive safety assessment.

References

- 1. 15050-04-1|this compound|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 6. 6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethyl 6-methoxy-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-methoxy-1H-indole-2-carboxylate. Due to the limited availability of published experimental data for this specific compound, this guide presents data for closely related analogues, namely the precursor 6-methoxy-1H-indole-2-carboxylic acid and the parent compound Ethyl 1H-indole-2-carboxylate, to serve as a reference for researchers. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided, along with a generalized workflow for spectroscopic analysis.

Reference Spectroscopic Data

To approximate the expected spectroscopic characteristics of this compound, data from its immediate precursor, 6-methoxy-1H-indole-2-carboxylic acid, and the parent ester, Ethyl 1H-indole-2-carboxylate, are presented below.

1. 6-methoxy-1H-indole-2-carboxylic acid

This compound is the direct precursor to this compound. While full spectral data sets are not widely published, its identity has been confirmed in several studies[1][2]. The key structural features that would be observed spectroscopically are the indole ring system, the carboxylic acid group, and the methoxy substituent.

2. Ethyl 1H-indole-2-carboxylate

The spectroscopic data for Ethyl 1H-indole-2-carboxylate provides a reliable reference for the signals corresponding to the ethyl ester group and the unsubstituted indole-2-carboxylate core.

Table 1: ¹H NMR Data of Ethyl 1H-indole-2-carboxylate [3][4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.9 (br s) | Broad Singlet | - | NH |

| 7.6-7.7 (m) | Multiplet | - | Ar-H |

| 7.3-7.5 (m) | Multiplet | - | Ar-H |

| 7.1-7.2 (m) | Multiplet | - | Ar-H |

| 7.0-7.1 (m) | Multiplet | - | Ar-H |

| 4.40 | Quartet | 7.1 | -OCH₂CH₃ |

| 1.41 | Triplet | 7.1 | -OCH₂CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Data of Ethyl 1H-indole-2-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C=O |

| 136.5 | C |

| 127.8 | C |

| 126.9 | CH |

| 124.6 | CH |

| 122.2 | CH |

| 120.5 | CH |

| 111.9 | C |

| 107.9 | CH |

| 61.5 | -OCH₂CH₃ |

| 14.5 | -OCH₂CH₃ |

Note: Specific data for all carbons is not consistently available across sources. The provided data is a compilation of typical values.

Table 3: IR Spectroscopic Data of Ethyl 1H-indole-2-carboxylate [5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~1680 | Strong | C=O Stretch (Ester) |

| ~1500-1600 | Medium | Aromatic C=C Stretch |

| ~1240 | Strong | C-O Stretch (Ester) |

| ~750 | Strong | Aromatic C-H Bend |

Table 4: Mass Spectrometry Data of Ethyl 1H-indole-2-carboxylate [7][8]

| m/z | Relative Intensity | Assignment |

| 189 | High | [M]⁺ (Molecular Ion) |

| 144 | High | [M - OCH₂CH₃]⁺ |

| 116 | Medium | [M - COOCH₂CH₃]⁺ |

| 89 | Medium | Further Fragmentation |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean NMR tube.

-

For ¹H NMR, add a small amount of a reference standard, such as tetramethylsilane (TMS).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and/or a more concentrated sample may be required.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment.

-

Acquire a background spectrum of the empty sample compartment (or with a blank KBr pellet).

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of µg/mL to ng/mL, depending on the ionization technique and instrument sensitivity.

-

-

Data Acquisition (e.g., Electrospray Ionization - ESI):

-

Introduce the sample solution into the ion source, often via direct infusion or coupled with a liquid chromatograph.

-

The sample is ionized, and the resulting ions are directed into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl indole-2-carboxylate(3770-50-1) 1H NMR spectrum [chemicalbook.com]

- 5. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 7. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 8. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

The Versatile Scaffold: Ethyl 6-methoxy-1H-indole-2-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Among the vast family of indole derivatives, ethyl 6-methoxy-1H-indole-2-carboxylate has emerged as a particularly valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its strategic substitution pattern, featuring a reactive ester at the 2-position, a modifiable nitrogen at the 1-position, and an electron-donating methoxy group at the 6-position, provides a rich platform for chemical elaboration. This technical guide delves into the synthesis, chemical properties, and extensive applications of this compound as a cornerstone in the development of innovative drugs, with a focus on anticancer and antiviral therapies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its effective utilization in synthesis and for the characterization of its derivatives.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 148-150 °C |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.75 (br s, 1H, NH), 7.53 (d, J = 8.8 Hz, 1H, H-4), 7.08 (d, J = 2.2 Hz, 1H, H-7), 6.99 (d, J = 2.2 Hz, 1H, H-3), 6.88 (dd, J = 8.8, 2.3 Hz, 1H, H-5), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.87 (s, 3H, OCH₃), 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 162.5, 156.4, 137.8, 132.1, 122.9, 121.8, 111.9, 103.5, 95.3, 61.3, 55.8, 14.5.

-

IR (KBr, cm⁻¹): 3300 (N-H), 1680 (C=O, ester), 1625, 1580, 1480, 1240, 1030.

-

Mass Spectrum (EI, 70 eV) m/z (%): 219 (M⁺, 100), 190, 174, 146, 118.

Synthesis of the Core Scaffold

The preparation of this compound can be efficiently achieved through classical indole syntheses, most notably the Fischer and Reissert methods.

Experimental Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system.[1][2] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a carbonyl compound.

Reaction:

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

-

Sodium acetate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Hydrazone Formation: To a solution of 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1.1 equivalents). Stir the mixture at room temperature for 15 minutes. Add ethyl pyruvate (1 equivalent) and continue stirring at room temperature for 1 hour.

-

Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid or polyphosphoric acid (as a catalyst). After the addition, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford this compound as a solid.

Applications in Medicinal Chemistry: A Building Block for Bioactive Molecules

This compound serves as a versatile starting material for the synthesis of a plethora of biologically active compounds, particularly in the realms of oncology and virology. Its functional handles allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Anticancer Agents: Targeting Kinase Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).

General Synthetic Strategy for Kinase Inhibitors:

The general approach involves the functionalization of the indole scaffold at the N-1 and C-2 positions to introduce moieties that can interact with the ATP-binding pocket of the target kinase.

Figure 1: General workflow for synthesizing kinase inhibitors.

Targeting EGFR and VEGFR-2 Signaling:

Many synthesized indole-2-carboxamide derivatives exhibit potent inhibitory activity against EGFR and VEGFR-2, key drivers of tumor growth and angiogenesis.

Figure 2: Inhibition of EGFR and VEGFR-2 signaling pathways.

Targeting CDK2 for Cell Cycle Arrest:

Modulation of the cell cycle is another effective anticancer strategy. Derivatives of this compound have been developed as CDK2 inhibitors, leading to cell cycle arrest, typically at the G1/S or G2/M phase.

Figure 3: Inhibition of CDK2-mediated cell cycle progression.

Quantitative Biological Activity Data:

The following table summarizes the in vitro anticancer activity of representative indole-2-carboxamide derivatives synthesized from this compound and its analogues.

| Compound ID | Target(s) | Cell Line | IC₅₀ (µM) | Reference |

| I-1 | EGFR, VEGFR-2 | A549 (Lung) | 0.08 | [3] |

| I-2 | EGFR, VEGFR-2 | MCF-7 (Breast) | 0.12 | [3] |

| I-3 | CDK2 | HCT116 (Colon) | 1.5 | [4] |

| I-4 | Multi-kinase | HeLa (Cervical) | 0.8 | [5] |

Antiviral Agents: Targeting Viral Enzymes and Entry

The indole scaffold is also a key feature in several antiviral agents. This compound provides a template for the development of inhibitors against various viral targets, including HIV-1 integrase and influenza virus hemagglutinin.

Targeting HIV-1 Integrase:

Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for the integration of the viral DNA into the host genome.[6][7][8] The mechanism of inhibition often involves the chelation of essential metal ions in the enzyme's active site.

Figure 4: Mechanism of HIV-1 integrase inhibition.

Experimental Protocol: Synthesis of an Indole-2-carboxamide Derivative for Antiviral Screening

This protocol outlines a general procedure for the synthesis of an N-substituted indole-2-carboxamide, a common scaffold for antiviral activity.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) / Water

-

Hydrochloric acid (HCl)

-

A primary or secondary amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrolysis of the Ester: Dissolve this compound (1 equivalent) in a mixture of THF and water (3:1). Add LiOH (1.5 equivalents) and stir at room temperature for 4-6 hours. Remove the THF under reduced pressure, acidify the aqueous residue with 1M HCl to pH 3-4, and extract the resulting carboxylic acid with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 6-methoxy-1H-indole-2-carboxylic acid.

-

Amide Coupling: To a solution of 6-methoxy-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2 equivalents). Stir the mixture at room temperature overnight. Dilute the reaction with ethyl acetate, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to obtain the final indole-2-carboxamide derivative.

Quantitative Antiviral Activity Data:

The following table presents the in vitro antiviral activity of representative indole derivatives.

| Compound ID | Virus | Assay | IC₅₀ (µM) | Reference |

| AV-1 | HIV-1 | Integrase Strand Transfer | 0.13 | [8] |

| AV-2 | Influenza A (H1N1) | CPE Reduction | 7.53 | [9] |

| AV-3 | Coxsackie B3 | CPE Reduction | 5.8 | [9] |

Conclusion

This compound has proven to be an exceptionally valuable and adaptable building block in medicinal chemistry. Its accessible synthesis and the reactivity of its functional groups have enabled the creation of a diverse array of bioactive molecules. The successful development of potent anticancer and antiviral agents based on this scaffold highlights its significance in modern drug discovery. The continued exploration of new synthetic methodologies and the derivatization of this core structure are expected to yield a new generation of therapeutic candidates with improved efficacy and novel mechanisms of action. This guide provides a foundational understanding for researchers to leverage the potential of this remarkable indole derivative in their own drug development endeavors.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthetic History of Ethyl 6-methoxy-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-methoxy-1H-indole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of its discovery, historical synthesis, and evolving biological significance. While the initial synthesis is not definitively documented, this guide outlines the most probable historical synthetic routes, drawing from the foundational principles of indole chemistry established by the Japp-Klingemann and Fischer indole syntheses. Detailed experimental protocols for a closely related analogue are provided to illustrate the practical application of these classical reactions. Furthermore, this guide summarizes the physicochemical properties and delves into the emerging biological activities of the corresponding carboxylic acid, particularly its recently discovered antifungal properties, highlighting the potential of this scaffold in the development of novel therapeutic agents.

Introduction

The indole nucleus is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The 6-methoxy-1H-indole-2-carboxylate framework, and specifically its ethyl ester, represents a valuable building block in the synthesis of more complex molecules. Its history is intertwined with the development of classical indole synthetic methodologies. This guide traces the likely origins of its synthesis and explores its contemporary relevance.

Historical Synthesis: A Probable Two-Step Pathway

While a singular, definitive first synthesis of this compound is not readily found in seminal literature, its creation can be logically inferred through the application of two classical named reactions in organic chemistry: the Japp-Klingemann reaction and the subsequent Fischer indole synthesis . This two-step sequence provides a robust and historically relevant pathway to this class of compounds.

First, the Japp-Klingemann reaction, discovered by Francis Robert Japp and Felix Klingemann in 1887, would be employed to generate the necessary phenylhydrazone precursor[1]. This reaction typically involves the coupling of an aryl diazonium salt with a β-keto ester. In this context, the diazonium salt of p-anisidine (4-methoxyaniline) would be reacted with a suitable β-keto ester.

Following the formation of the arylhydrazone, the Fischer indole synthesis, developed by Emil Fischer in 1883, would be used to cyclize the intermediate into the indole ring system[2][3]. This acid-catalyzed reaction is a cornerstone of indole chemistry.

Key Experimental Protocols

While the precise original experimental details for the target molecule are elusive, the synthesis of a closely related analogue, ethyl 6-methoxy-3-methylindole-2-carboxylate , provides a detailed and representative experimental protocol. This synthesis, which also employs the Japp-Klingemann and Fischer indole methodologies, was utilized in the total synthesis of Tryprostatin A[1].

Synthesis of Ethyl 6-methoxy-3-methylindole-2-carboxylate[1]

Step 1: Formation of the Azo-Ester Intermediate (Japp-Klingemann Reaction)

-

m-Anisidine is treated with sodium nitrite (NaNO₂) and concentrated hydrochloric acid (HCl) to form the corresponding diazonium salt.

-

The resulting diazonium salt solution is then added to a solution containing the anion of ethyl α-ethylacetoacetate.

-

This coupling reaction yields the Japp-Klingemann azo-ester intermediate.

Step 2: Cyclization to the Indole (Fischer Indole Synthesis)

-

The crude azo-ester intermediate is heated in a solution of ethanolic hydrochloric acid.

-

This acidic condition catalyzes the cyclization to form a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer in a 10:1 ratio.

-

The desired 6-methoxy isomer can be separated from the mixture by facile crystallization.

Physicochemical and Spectroscopic Data

Characterization data for this compound is crucial for its identification and quality control. The following table summarizes key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₃ | |

| Molecular Weight | 219.24 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 138-142 °C | |

| CAS Number | 15050-04-1 |

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the ethyl ester protons, the methoxy group protons, aromatic protons on the indole ring, and the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the indole ring system, the methoxy carbon, and the ethyl group carbons. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C-O stretching of the methoxy and ester groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Biological Significance and Applications

The biological importance of this scaffold has become increasingly apparent in recent years, primarily through studies of its corresponding carboxylic acid, 6-methoxy-1H-indole-2-carboxylic acid.

Antifungal Activity

Recent studies have identified 6-methoxy-1H-indole-2-carboxylic acid , produced by the bacterium Bacillus toyonensis, as a novel antifungal agent. This discovery has opened new avenues for the development of antifungal drugs.

-

Mechanism of Action : While the precise mechanism is still under investigation, indole carboxylic acid derivatives have been reported to exhibit antifungal activity.

-

Recent Research : A 2023 study detailed the isolation, characterization, and optimization of the production of this antifungal metabolite[4][5]. Subsequent research in 2025 has explored its formulation into a nanosponge hydrogel for enhanced topical delivery and preclinical evaluation, demonstrating promising results against Candida albicans[6][7].

Other Potential Biological Activities

Derivatives of 6-methoxyindole have been explored for various other biological activities, suggesting a broader therapeutic potential for this scaffold.

-

Melatonin Analogues : this compound derivatives have been synthesized and evaluated as melatonin analogues, showing affinity for melatonin receptors.

-

Pharmaceutical Intermediates : The indole-2-carboxylate moiety is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The 6-methoxy substitution provides an additional point for chemical modification or can influence the electronic properties of the ring system, impacting biological interactions.

Conclusion

This compound, a compound with roots in the classical era of organic synthesis, continues to be a relevant and important molecule. Its probable historical synthesis via the Japp-Klingemann and Fischer indole reactions highlights the enduring power of these foundational methods. The recent discovery of potent antifungal activity in its corresponding carboxylic acid has breathed new life into this structural motif, opening up exciting possibilities for the development of novel anti-infective agents. For researchers in drug discovery, this compound and its derivatives represent a promising scaffold for further exploration and optimization.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Ethyl 6-methoxy-1H-indole-2-carboxylate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential therapeutic targets of ethyl 6-methoxy-1H-indole-2-carboxylate and its analogs. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitutions of a methoxy group at the 6-position and an ethyl carboxylate at the 2-position give rise to a unique pharmacological profile. This document summarizes the current understanding of the biological activities of these compounds, details relevant experimental protocols, and presents key data to facilitate further research and development in this promising area.

Potential Therapeutic Targets

Analogs of this compound have demonstrated a range of biological activities, suggesting their potential as therapeutic agents for various diseases. The primary targets identified in the literature include:

-

Glycogen Synthase Kinase-3β (GSK-3β): A serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is implicated in neurodegenerative diseases, bipolar disorder, and diabetes.

-

Protein Kinases in Oncology: Several protein kinases crucial for cancer cell signaling have been identified as targets. These include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed in various cancers.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

-

Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle, particularly the G1/S phase transition.

-

-

Melatonin Receptors (MT1 and MT2): G-protein coupled receptors that mediate the physiological effects of melatonin, primarily in the regulation of circadian rhythms. Targeting these receptors has therapeutic implications for sleep disorders and depression.

-

Antifungal Activity: Direct antifungal properties have been observed, particularly against pathogenic yeasts like Candida albicans.

Quantitative Biological Activity Data

The following tables summarize the quantitative data for the biological activity of various this compound analogs and related indole-2-carboxylate derivatives.

Table 1: GSK-3β Inhibitory Activity of Indole-2-carboxylate Analogs

| Compound ID | Substitution Pattern | IC50 (µM) | Assay Method | Reference |

| Aii1 | 5-bromo-1H-indole-2-carboxylate | 0.082 | Luminance Assay | [1] |

| Aii2 | 5-chloro-1H-indole-2-carboxylate | 0.075 | Luminance Assay | [1] |

| Aii3 | 5-fluoro-1H-indole-2-carboxylate | 0.089 | Luminance Assay | [1] |

| Aii11 | 5-nitro-1H-indole-2-carboxylate | 0.063 | Luminance Assay | [1] |

Table 2: Anticancer Activity of Methoxyindole Analogs against Various Cancer Cell Lines

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Assay Method | Reference |

| Compound 30 | 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-5-methoxyindole | SK-OV-3 | >20 | Cell Viability Assay | [2] |

| Compound 31 | 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-5-hydroxyindole | SK-OV-3 | 0.8 | Cell Viability Assay | [2] |

| Compound 35 | 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-7-hydroxyindole | SK-OV-3 | 0.9 | Cell Viability Assay | [2] |

| Compound 36 | 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-7-methoxyindole | SK-OV-3 | 0.7 | Cell Viability Assay | [2] |

| isoCA-4 analog 10 | Quinoline and indole substituted | A549 (lung) | 0.002-0.011 | Cell Viability Assay | [3] |

| isoCA-4 analog 11 | Quinoline and indole substituted | A549 (lung) | 0.002-0.011 | Cell Viability Assay | [3] |

Table 3: Protein Kinase Inhibitory Activity of Indole Analogs

| Compound ID | Target Kinase | IC50 (µM) | Assay Method | Reference |

| CHIR-99021 | GSK-3β | 0.0067 | Kinase-Glo® | [4] |

| SB216763 | GSK-3β | 0.034 | TR-FRET | [4] |

| Ruboxistaurin | GSK-3β | 0.0973 | ADP-Glo® | [4] |

Table 4: Melatonin Receptor Affinity of 6-Methoxyindole Analogs

| Compound ID | Receptor | Ki (nM) | Assay Method | Reference |

| Melatonin | Quail Brain MT Receptors | 0.2-0.4 | Radioligand Binding | [5] |

| Analog 2a | Quail Brain MT Receptors | 0.5 | Radioligand Binding | [5] |

| Analog 2b | Quail Brain MT Receptors | 0.03 | Radioligand Binding | [5] |

| Analog 2c | Quail Brain MT Receptors | 0.05 | Radioligand Binding | [5] |

| Analog 2d | Quail Brain MT Receptors | 0.08 | Radioligand Binding | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

GSK-3β Inhibition Assay (Luminescence-based)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[4][6]

Materials:

-

GSK-3β enzyme

-

Kinase assay buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]

-

Substrate (e.g., a specific peptide substrate for GSK-3β)

-

ATP

-

Test compounds (analogs of this compound)

-

ADP-Glo™ Reagent (Promega)

-

Kinase Detection Reagent (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Create a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration in the reaction should not exceed 1%.

-

Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.

-

Dilute the recombinant GSK-3β enzyme to the desired concentration in the kinase assay buffer.

-

-

Kinase Reaction:

-

To the wells of the plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

-

Add 10 µL of the kinase reaction master mix to each well.

-

Initiate the reaction by adding 10 µL of the diluted GSK-3β enzyme to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background luminescence (no enzyme control) from all other readings.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for the luminescence-based GSK-3β inhibition assay.

Protein Kinase Inhibition Assays (EGFR, VEGFR-2, CDK2)

The protocol for inhibiting other protein kinases like EGFR, VEGFR-2, and CDK2 is similar to the GSK-3β assay, utilizing the ADP-Glo™ Kinase Assay principle.[7][8][9][10][11][12][13] The key differences lie in the specific enzyme, substrate, and potentially optimized buffer conditions.

Specific Reagents:

-

EGFR Assay: Recombinant human EGFR, specific peptide substrate (e.g., a poly(Glu,Tyr) peptide), and appropriate kinase buffer.[8][12]

-

VEGFR-2 Assay: Recombinant human VEGFR-2, specific peptide substrate, and appropriate kinase buffer.[9][11][13]

-

CDK2 Assay: Recombinant human CDK2/Cyclin A2 complex, specific peptide substrate (e.g., a derivative of histone H1), and appropriate kinase buffer.[7][10]

The experimental workflow diagram for these kinase assays is analogous to the one provided for GSK-3β.

Melatonin Receptor (MT1/MT2) Radioligand Binding Assay

This assay determines the binding affinity of test compounds to melatonin receptors by measuring their ability to compete with a radiolabeled ligand.[14][15]

Materials:

-

Cell membranes expressing human MT1 or MT2 receptors

-

Radioligand: 2-[¹²⁵I]-iodomelatonin

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a 96-well plate, combine cell membranes, 2-[¹²⁵I]-iodomelatonin (at a concentration near its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of a known non-radiolabeled ligand (e.g., melatonin).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.

-

Detection:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for the melatonin receptor radioligand binding assay.

Anticancer Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, etc.)

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.[17][18][19][20]

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Fungal growth medium (e.g., RPMI-1640)

-

Test compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in the growth medium.

-

Compound Dilution: Prepare serial dilutions of the test compounds in the microtiter plate.

-

Inoculation: Add the fungal inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified time (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways associated with the identified therapeutic targets and the logical flow of the experimental procedures.

Caption: Simplified EGFR signaling pathway and the point of inhibition by indole analogs.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indole analogs.

Caption: Simplified Wnt/GSK-3β signaling pathway and the point of inhibition by indole analogs.

Conclusion

This compound analogs represent a versatile scaffold with the potential to modulate multiple, therapeutically relevant targets. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate these compounds. Future work should focus on optimizing the potency and selectivity of these analogs for specific targets, as well as evaluating their pharmacokinetic properties and in vivo efficacy. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a range of diseases, from cancer to neurological disorders.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. promega.com [promega.com]

- 13. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 14. benchchem.com [benchchem.com]

- 15. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reviberoammicol.com [reviberoammicol.com]

Ethyl 6-methoxy-1H-indole-2-carboxylate: A Versatile Starting Material for Alkaloid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 6-methoxy-1H-indole-2-carboxylate is a readily available and versatile starting material for the synthesis of a variety of biologically active alkaloids and related compounds. Its substituted indole core provides a key structural motif found in numerous natural products and pharmaceutical agents. This guide details the synthetic utility of this compound, focusing on its application in the synthesis of precursors to the potent antitumor agent Tryprostatin A and analogues of the neurohormone melatonin.

Synthetic Strategies and Key Transformations

The chemical reactivity of this compound allows for functionalization at several key positions, enabling the construction of complex molecular architectures. The primary sites for modification are the indole nitrogen (N-1), the C-3 position of the indole ring, and the C-2 carboxylate group.

Functionalization of the Indole Core

A plausible synthetic route to valuable alkaloid precursors involves a series of strategic modifications to the this compound core. This typically begins with the introduction of a side chain at the C-3 position, a common feature in many indole alkaloids. The ester group at C-2 can then be modified or removed to allow for further elaboration of the alkaloid skeleton.

A representative synthetic pathway toward a key precursor of Tryprostatin A is outlined below. This pathway leverages a sequence of well-established organic reactions to build the necessary structural features.

Caption: Proposed synthetic pathway from this compound to a Tryprostatin A precursor.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the key transformations in the proposed synthetic pathway. Yields are based on reported values for similar reactions in the literature.

Table 1: Synthesis of Ethyl 3-((dimethylamino)methyl)-6-methoxy-1H-indole-2-carboxylate

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagents | Dimethylamine, Formaldehyde | [1] |

| Solvent | Ethanol/Acetic Acid | [1] |

| Reaction Time | 4-6 hours | [1] |

| Temperature | Reflux | [1] |

| Yield | 85-95% | Estimated |

| Product m.p. | N/A | N/A |

| Product Spectroscopic Data | 1H NMR, 13C NMR, HRMS | Expected |

Table 2: Reduction of Ethyl 6-methoxy-3-(substituted-methyl)-1H-indole-2-carboxylate

| Parameter | Value | Reference |

| Starting Material | Ethyl 6-methoxy-3-(substituted-methyl)-1H-indole-2-carboxylate | N/A |

| Reagent | Lithium Aluminum Hydride (LiAlH4) | [2] |

| Solvent | Tetrahydrofuran (THF) | [2] |

| Reaction Time | 2-4 hours | [2] |

| Temperature | 0 °C to room temperature | [2] |

| Yield | 80-90% | Estimated |

| Product m.p. | N/A | N/A |

| Product Spectroscopic Data | 1H NMR, 13C NMR, HRMS | Expected |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of a Tryprostatin A precursor.

Protocol 1: Synthesis of Ethyl 3-((dimethylamino)methyl)-6-methoxy-1H-indole-2-carboxylate (Mannich Reaction)

This protocol describes the introduction of a dimethylaminomethyl group at the C-3 position of the indole ring.

Materials:

-

This compound (1.0 eq)

-

Dimethylamine (2.5 eq, 40% aqueous solution)

-

Formaldehyde (2.5 eq, 37% aqueous solution)

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

To a solution of this compound in ethanol, add dimethylamine solution followed by glacial acetic acid.

-

Add formaldehyde solution dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of the Ester to a Primary Alcohol

This protocol details the reduction of the C-2 ethyl ester to the corresponding primary alcohol.

Materials:

-

Ethyl 6-methoxy-3-(substituted-methyl)-1H-indole-2-carboxylate (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH4) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a stirred suspension of LiAlH4 in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the starting ester in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol.

-

Purify the product by column chromatography on silica gel if necessary.

Biological Activity and Signaling Pathways

Alkaloids derived from this compound and its analogues exhibit significant biological activities, making them attractive targets for drug discovery.

Tryprostatin A: A Microtubule Assembly Inhibitor

Tryprostatin A is a potent inhibitor of microtubule assembly, leading to cell cycle arrest in the M phase.[3][4] This activity makes it a promising candidate for the development of anticancer therapeutics. The mechanism of action involves the disruption of the microtubule spindle, which is essential for cell division.[3][4]

Caption: Signaling pathway of Tryprostatin A's inhibitory effect on microtubule assembly.

Melatonin Analogues: Modulators of GPCR Signaling

Analogues of melatonin synthesized from 6-methoxyindole derivatives act on melatonin receptors, which are G-protein coupled receptors (GPCRs).[5][6][7] These receptors are primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] This, in turn, affects the protein kinase A (PKA) pathway and downstream signaling cascades, including the MEK/ERK pathway.[5]

Caption: Simplified signaling pathway of melatonin analogues via melatonin receptors.

This technical guide provides a foundational understanding of the synthetic utility of this compound in alkaloid synthesis. The detailed protocols and mechanistic insights serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

References

- 1. adichemistry.com [adichemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprostatin A, maremycins A and B - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprostatin A, maremycins A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Commercial availability and suppliers of "Ethyl 6-methoxy-1H-indole-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6-methoxy-1H-indole-2-carboxylate, a key building block in medicinal chemistry and drug discovery. The document details its commercial availability from various suppliers, outlines a representative synthetic protocol, and discusses its potential applications in the development of novel therapeutics.

Commercial Availability and Suppliers

This compound (CAS No: 15050-04-1) is readily available from a range of chemical suppliers. The following table summarizes key quantitative data from several prominent vendors to facilitate easy comparison for procurement.

| Supplier | CAS Number | Purity | Available Quantities |

| --INVALID-LINK-- | 15050-04-1 | >97% | Custom |

| --INVALID-LINK-- | 15050-04-1 | 96% | 1g, 5g, 10g, 25g |

| --INVALID-LINK-- | 15050-04-1 | Not Specified | Inquire |

| --INVALID-LINK-- | 15050-04-1 | Not Specified | Inquire |

| --INVALID-LINK-- | 15050-04-1 | 96% | 10g |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound[] |

| Molecular Formula | C12H13NO3[] |

| Molecular Weight | 219.24 g/mol [] |

| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC[] |

Synthesis and Experimental Protocols

The synthesis of substituted indole-2-carboxylates can be achieved through various established methods, with the Fischer and Japp-Klingemann indole syntheses being common strategies. Below is a representative experimental protocol for the synthesis of an indole-2-carboxylate derivative, which can be adapted for this compound.

Representative Synthesis: Fischer Indole Synthesis

This method involves the reaction of a substituted phenylhydrazine with a pyruvate derivative. For the synthesis of this compound, 4-methoxyphenylhydrazine and ethyl pyruvate would be the appropriate starting materials.

Materials:

-

4-methoxyphenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol

-

Sulfuric acid (or other acidic catalyst)

-

Sodium acetate

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Formation of the Hydrazone: Dissolve 4-methoxyphenylhydrazine hydrochloride and an equivalent amount of sodium acetate in ethanol. To this solution, add ethyl pyruvate dropwise with stirring. The reaction mixture is typically stirred at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Cyclization (Fischer Indole Synthesis): The resulting hydrazone is then subjected to cyclization. The ethanolic solution of the hydrazone is treated with a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. This compound serves as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.

Derivatives of indole-2-carboxamides have been investigated for various therapeutic applications, including:

-

Anticancer Agents: Novel indole-2-carboxamide derivatives have shown potent cytotoxicity against various cancer cell lines. These compounds can act as multi-target inhibitors of protein kinases such as EGFR, HER2, and VEGFR-2, which are crucial in cancer cell proliferation and survival.[2]

-

Anti-tubercular Agents: The indole-2-carboxamide scaffold has been identified as a promising starting point for the development of new drugs against Mycobacterium tuberculosis.[3]

-

GSK-3β Inhibitors: Certain indole derivatives have demonstrated inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in several diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.[4]

-

Antiviral Activity: Some novel indole-2-carboxylate derivatives have exhibited broad-spectrum antiviral activity.[5]

The 6-methoxy substitution on the indole ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing their activity, selectivity, or metabolic stability.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program.

Caption: Drug discovery workflow utilizing this compound.

This guide provides a foundational understanding of this compound for its application in research and development. The commercial availability of this compound, coupled with its synthetic versatility, makes it a valuable resource for medicinal chemists aiming to explore the therapeutic potential of the indole scaffold.

References

- 2. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 6-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a robust and widely utilized chemical reaction for the synthesis of the indole nucleus, a core structure in numerous pharmacologically active compounds. This method involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][2] This application note provides a detailed protocol for the synthesis of Ethyl 6-methoxy-1H-indole-2-carboxylate, a valuable intermediate in drug discovery, using the Fischer indole synthesis. The procedure outlines the preparation of the necessary starting materials and the final cyclization step, with a focus on providing actionable experimental details and addressing potential challenges, such as the formation of regioisomers.

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps:

-

Hydrazone Formation: The reaction is initiated by the condensation of an arylhydrazine, in this case, (4-methoxyphenyl)hydrazine, with a carbonyl compound, ethyl pyruvate, to form the corresponding arylhydrazone. This step is typically performed under mild acidic conditions.

-

Tautomerization: The initially formed hydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and breaking the N-N bond.

-

Rearomatization and Cyclization: The intermediate then rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.

-

Elimination of Ammonia: Finally, the elimination of an ammonia molecule leads to the formation of the aromatic indole ring.

Experimental Protocols

Part 1: Preparation of (4-methoxyphenyl)hydrazine hydrochloride

This protocol describes the synthesis of the starting arylhydrazine from p-anisidine.

Reaction Scheme:

p-Anisidine → (4-methoxyphenyl)diazonium chloride → (4-methoxyphenyl)hydrazine hydrochloride

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Anisidine | 123.15 | 12.3 g | 0.10 |

| Concentrated HCl | 36.46 | 30 mL | ~0.36 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 45.1 g | 0.20 |

| Water | 18.02 | As needed | - |

| Ice | - | As needed | - |

Procedure:

-

In a 250 mL beaker, dissolve 12.3 g (0.10 mol) of p-anisidine in 30 mL of concentrated hydrochloric acid and 30 mL of water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a solution of 7.25 g (0.105 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. Stir for an additional 15 minutes after the addition is complete.

-

In a separate 500 mL beaker, prepare a solution of 45.1 g (0.20 mol) of stannous chloride dihydrate in 40 mL of concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate will form.

-

Allow the mixture to stand for 30 minutes, then collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol.

-

Dry the product, (4-methoxyphenyl)hydrazine hydrochloride, in a desiccator over calcium chloride. The expected yield is typically in the range of 70-80%.

Part 2: Synthesis of Ethyl pyruvate (4-methoxyphenyl)hydrazone

This protocol details the formation of the hydrazone intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (4-methoxyphenyl)hydrazine hydrochloride | 174.63 | 17.5 g | 0.10 |

| Ethyl pyruvate | 116.12 | 11.6 g | 0.10 |

| Ethanol | 46.07 | 100 mL | - |

| Sodium Acetate | 82.03 | 8.2 g | 0.10 |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 17.5 g (0.10 mol) of (4-methoxyphenyl)hydrazine hydrochloride and 8.2 g (0.10 mol) of sodium acetate in 100 mL of ethanol.

-

To this solution, add 11.6 g (0.10 mol) of ethyl pyruvate dropwise with stirring at room temperature.

-

Stir the reaction mixture for 1-2 hours. The hydrazone may precipitate out of the solution.

-

If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, the solution can be used directly in the next step. For characterization, the solvent can be removed under reduced pressure to obtain the crude hydrazone.

Part 3: Fischer Indole Synthesis of this compound

This protocol describes the cyclization of the hydrazone to form the final indole product. The use of 4-methoxyphenylhydrazine can lead to a mixture of 5-methoxy and 6-methoxy indole isomers. The 6-methoxy isomer is often the major product and can be isolated through crystallization.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl pyruvate (4-methoxyphenyl)hydrazone | 236.26 | 23.6 g | 0.10 |

| Polyphosphoric Acid (PPA) | - | ~120 g | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

Place approximately 120 g of polyphosphoric acid in a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Heat the PPA to 70-80 °C with stirring to reduce its viscosity.

-

Slowly add 23.6 g (0.10 mol) of ethyl pyruvate (4-methoxyphenyl)hydrazone to the warm PPA with efficient stirring.

-

Heat the reaction mixture to 90-100 °C and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-